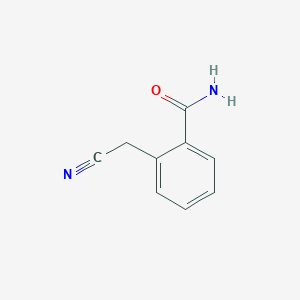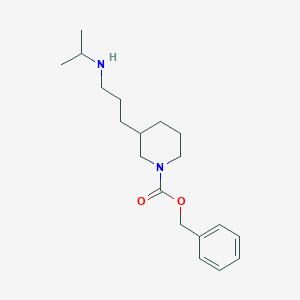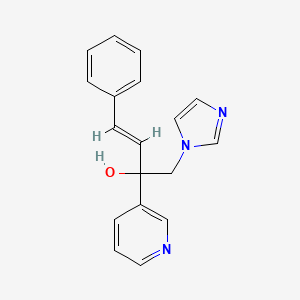
1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol is a complex organic compound that features an imidazole ring, a phenyl group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is then subjected to recrystallization to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections or as a component of drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and pyridine rings contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
1-(1H-imidazol-1-yl)-4-phenyl-2-butanone: Similar structure but lacks the pyridine ring.
4-(1H-imidazol-1-yl)benzaldehyde: Contains the imidazole and phenyl groups but lacks the buten-2-ol moiety.
3-(1H-imidazol-1-yl)pyridine: Contains the imidazole and pyridine rings but lacks the phenyl group.
Uniqueness
1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol is unique due to its combination of imidazole, phenyl, and pyridine rings, which contribute to its distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for various scientific research applications.
特性
分子式 |
C18H17N3O |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
(E)-1-imidazol-1-yl-4-phenyl-2-pyridin-3-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H17N3O/c22-18(14-21-12-11-20-15-21,17-7-4-10-19-13-17)9-8-16-5-2-1-3-6-16/h1-13,15,22H,14H2/b9-8+ |
InChIキー |
INEMRPSXPMOPJH-CMDGGOBGSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(CN2C=CN=C2)(C3=CN=CC=C3)O |
正規SMILES |
C1=CC=C(C=C1)C=CC(CN2C=CN=C2)(C3=CN=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


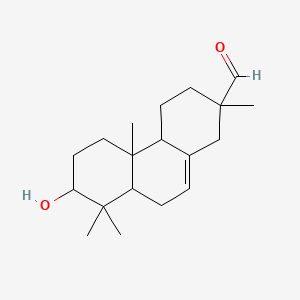
![[1]Benzofuro[3,2-c][1,2]oxazole](/img/structure/B13956043.png)
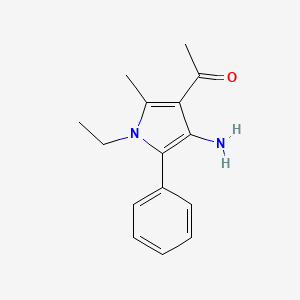
![4,6,6-trimethyl-3-[4-methyl-3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]-1H-pyrimidine-2-thione](/img/structure/B13956061.png)
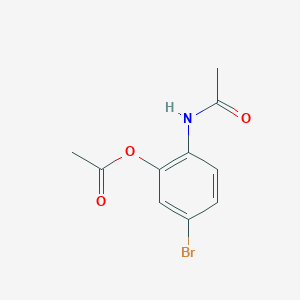

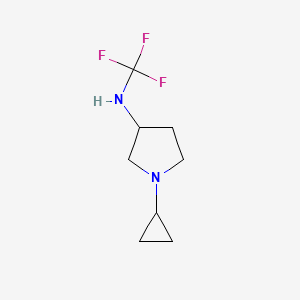
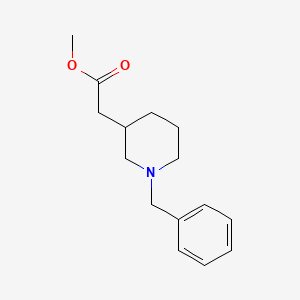
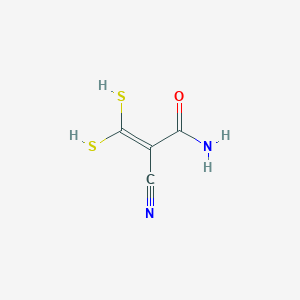
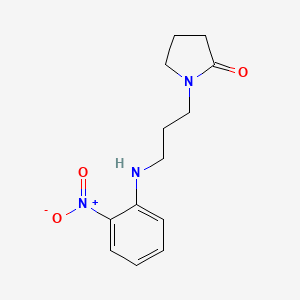
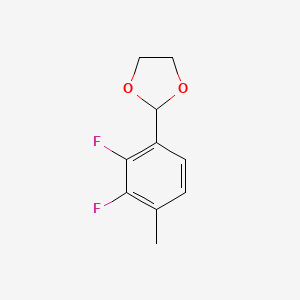
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B13956101.png)
